Naphazoline - 835-31-4

Naphazoline

Catalog Number: EVT-276404
CAS Number: 835-31-4
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naphazoline hydrochloride, chemically named 2-(1-Naphthylmethyl)-2-imidazoline hydrochloride, is a synthetic sympathomimetic agent belonging to the imidazoline class. [] It functions as an α-adrenergic agonist, primarily targeting α2-adrenergic receptors with a higher affinity than α1-adrenergic receptors. [, , , ] Naphazoline is widely utilized in scientific research to investigate adrenergic receptor signaling pathways and their physiological effects. [, , ]

Chlorpheniramine Maleate

Relevance: Chlorpheniramine maleate is frequently co-formulated with naphazoline in nasal and ophthalmic solutions to provide combined decongestant and antihistamine effects .

Efaroxan

Relevance: Efaroxan effectively antagonizes the ocular hypotensive effects of naphazoline, suggesting the involvement of both α2 and I1 receptors in naphazoline's mechanism of action .

Rauwolscine

Relevance: Rauwolscine displays weaker antagonism of naphazoline's ocular hypotensive effects compared to efaroxan, further supporting the involvement of I1 receptors, in addition to α2-adrenergic receptors, in mediating naphazoline's actions .

Moxonidine

Relevance: Similar to naphazoline, moxonidine significantly elevates atrial natriuretic peptide (ANP) levels in the aqueous humor of rabbit eyes, suggesting a shared mechanism of action involving I1 receptors .

Brimonidine

Relevance: Unlike naphazoline and moxonidine, brimonidine does not significantly affect ANP levels in the aqueous humor, highlighting the distinct pharmacological profiles of these agents and suggesting that the increase in ANP levels observed with naphazoline is likely mediated through its I1 receptor activity .

Antazoline Phosphate

Relevance: Antazoline phosphate, when combined with naphazoline, demonstrates synergistic effects in reducing ocular allergic reactions . The combination is more effective than either agent alone in inhibiting both redness (attributed to naphazoline's vasoconstrictive effects) and itching (attributed to antazoline's antihistaminic action).

Tetrahydrozoline Hydrochloride

Relevance: Tetrahydrozoline, similar to naphazoline, exhibits vasoconstrictive properties . It serves as a comparator in studies evaluating the efficacy of different vasoconstrictors for gingival retraction. While both agents effectively displace gingival tissues, subtle differences in their potency and duration of action might be attributed to their specific receptor binding affinities.

Isoproterenol

Relevance: Isoproterenol serves as a pharmacological tool to differentiate α and β adrenergic receptor-mediated effects . In studies investigating the mechanisms of action of naphazoline, isoproterenol is used to activate β-adrenergic receptors, while the effects of naphazoline are primarily attributed to α-adrenergic and/or imidazoline receptor activation.

Lidocaine

Relevance: Lidocaine is often combined with naphazoline in solutions for local anesthesia, particularly in procedures involving the nasal cavity . The combination provides both pain relief and vasoconstriction. Naphazoline's vasoconstrictive properties help to reduce bleeding and enhance the duration of lidocaine's anesthetic effects.

Source and Classification

Naphazoline is classified as a sympathomimetic agent and specifically acts as an alpha-1 adrenergic agonist. Its primary use is in the treatment of nasal congestion, often found in over-the-counter nasal sprays and eye drops. The chemical structure of naphazoline is characterized by the presence of both naphthalene and imidazoline rings, making it a member of the imidazoline class of compounds. Its IUPAC name is 2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole, and it has a CAS number of 835-31-4 .

Synthesis Analysis

The synthesis of naphazoline can be achieved through several methods, with the most common involving the condensation of α-naphthylacetic acid with ethylenediamine. The process typically includes:

  1. Condensation Reaction: α-Naphthylacetic acid reacts with ethylenediamine under reflux conditions to form an imino ether.
  2. Cyclization: The imino ether undergoes cyclization to yield naphazoline.
  3. Purification: The crude product is then purified through distillation or recrystallization.

Recent advancements have introduced modified synthesis techniques that utilize solvents such as 1,2,4-trichlorobenzene, which enhance yield and purity while adhering to green chemistry principles . For instance, one study reported an increase in yield from 98.7% to 100% by optimizing the solvent conditions during synthesis .

Molecular Structure Analysis

Naphazoline's molecular formula is C14H14N2, with a molecular weight of 210.27 g/mol. The structure features:

  • A naphthalene ring, which contributes to its hydrophobic properties.
  • An imidazole ring, which plays a crucial role in its biological activity.

The melting point of naphazoline is approximately 257°C, indicating its solid state at room temperature. It has low water solubility (0.0381 mg/mL), suggesting a preference for organic solvents .

Chemical Reactions Analysis

Naphazoline can participate in various chemical reactions:

  1. Hydrolysis: Under alkaline conditions, naphazoline can hydrolyze to form degradation products.
  2. Salification: Naphazoline can form salts (e.g., naphazoline hydrochloride) through reaction with hydrochloric acid.
  3. Oxidation: It may undergo oxidation reactions under certain conditions, leading to various derivatives.

These reactions are significant for understanding its stability and degradation pathways in pharmaceutical formulations .

Mechanism of Action

Naphazoline exerts its effects primarily through stimulation of alpha-1 adrenergic receptors located in vascular smooth muscle. The mechanism involves:

  1. Vasoconstriction: Activation of these receptors causes constriction of blood vessels in the nasal mucosa.
  2. Reduction in Congestion: This vasoconstriction leads to decreased blood flow and swelling in the nasal passages, alleviating congestion.

Additionally, naphazoline may promote the release of norepinephrine, further enhancing its decongestant effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphazoline include:

PropertyValue
Molecular Weight210.27 g/mol
Physical AppearanceSolid
Melting Point257°C
Water Solubility0.0381 mg/mL
Octanol/Water Partition Coefficient3.88
Presence of RingsNaphthalene and imidazoline rings present
Chiral CentersNone

These properties influence its formulation and efficacy as a pharmaceutical agent .

Applications

Naphazoline is primarily used in:

  • Ophthalmology: As an eye drop formulation for the relief of redness due to minor eye irritations.
  • Rhinology: In nasal sprays for reducing nasal congestion associated with colds or allergies.
Historical Context and Development of Naphazoline

Discovery and Initial Synthesis Pathways

Naphazoline was first patented in 1934 and entered medical use in 1942, marking a significant milestone in sympathomimetic drug development [1]. The initial synthetic route, documented in US Patent 2,161,938, involved reacting α-naphthylacetonitrile with ethanol under saturated hydrochloric acid gas to form an imino ether intermediate. This intermediate was subsequently condensed with ethylenediamine to yield naphazoline base [2]. While theoretically straightforward, this method faced substantial industrial limitations due to the extreme instability of the imino ether intermediate and significant formation of monoacyl byproducts, which reduced practical yields and complicated purification processes [2].

A major breakthrough came with the development of improved synthetic pathways using higher alcohols (C3-C10). Japanese patent JPH06345737A (1994) demonstrated that substituting ethanol with secondary alcohols like isopropanol dramatically enhanced imino ether stability and reduced byproduct formation. This optimization enabled industrial-scale production with consistently high yields exceeding 90% [2]. Further refinements emerged in the 21st century, including catalytic methods utilizing thiourea derivatives or sodium sulfide under milder reaction conditions. These advances improved atom economy and reduced environmental impact compared to acid-gas-mediated processes [3]. The crystallization process was also optimized using solvent systems like acetone/acetonitrile (mass ratio 1:0.5–1:2) to produce high-purity naphazoline hydrochloride crystals suitable for pharmaceutical applications [3].

Table 1: Evolution of Naphazoline Synthesis Methods

Time PeriodKey MethodReaction ConditionsYield LimitationsIndustrial Viability
1934-1940s (Initial Process)Ethanol/HCl gasHCl saturation in ethanolModerate (byproduct formation)Low (unstable intermediate)
1990s (Alcohol Optimization)C3-C10 alcohols/HCl gasRoom temperature reactionHigh (>90%)High (secondary alcohols preferred)
21st Century (Catalytic Methods)Thiourea/sodium sulfide catalysisMilder temperatures (60-80°C)High with reduced impuritiesImproved safety and sustainability

Evolution of Pharmacological Applications in Ocular Therapeutics

Naphazoline's primary pharmacological mechanism involves adrenergic receptor agonism with a mixed α1/α2 binding profile (approximately 1:2 affinity ratio). This dual activity differentiates it from other ocular decongestants: tetrahydrozoline acts as a selective α1-agonist, while brimonidine is a highly selective α2-agonist [7]. Upon topical application, naphazoline activates α-adrenergic receptors on conjunctival vascular smooth muscle, initiating G-protein coupled signaling cascades. α1-receptor stimulation triggers the inositol triphosphate (IP3) pathway leading to calcium release and vasoconstriction, while α2-receptor activation reduces intracellular cyclic AMP (cAMP), further promoting contraction of predominantly venous vessels [7].

Initially developed as a nasal decongestant, naphazoline quickly gained prominence in ophthalmic therapeutics due to its rapid reduction of conjunctival vessel diameter. By the 1950s, it was established as a primary agent for managing allergic conjunctivitis and chemosis (conjunctival swelling) when combined with antihistamines like antazoline [4] [5]. The evolution of its ocular applications reflects increasing understanding of conjunctival vascular physiology. Research revealed that α2-receptors predominantly localize on venous capacitance vessels, while α1-receptors distribute more broadly. Naphazoline's mixed activity thus enables comprehensive vasoconstriction across arterioles and venules, explaining its potent decongestant effect [7]. Modern low-concentration formulations (0.012%-0.03%) maintain efficacy while minimizing potential rebound hyperemia associated with α1-agonists [7].

Table 2: Pharmacological Profile Comparison of Ocular Decongestants

Adrenergic Receptor TargetRepresentative AgentReceptor Affinity Ratio (α2:α1)Primary Vascular TargetOnset/Duration
Mixed α1/α2 AgonistNaphazoline~2:1Arterioles & VenulesRapid (5-10 min), 2-4 hours
Selective α1 AgonistTetrahydrozolineNegligible α2 activityArteriolesRapid, 2-4 hours
Selective α2 AgonistBrimonidine~1000:1VenulesModerate (10-15 min), 6-8 hours

Patent History and Commercialization Milestones

The commercialization trajectory of naphazoline spans eight decades of evolving intellectual property strategies. Following its initial 1934 patent, the 1940s witnessed the first pharmaceutical formulations for nasal decongestion under brands like Privine® [4] [5]. The transition to ophthalmic applications triggered new formulation patents in the 1950s-60s, exemplified by the introduction of naphazoline-antazoline combinations (e.g., Albalon®) that paired vasoconstriction with histamine blockade for allergic conjunctivitis [5].

Japanese patent JPH06345737A (1994) represented a significant industrial advancement by addressing the synthesis limitations of earlier processes. This patent claimed the use of C3-C10 alcohols for iminoether formation, specifically highlighting isopropanol, butanol, and pentanol as optimal solvents that minimized degradation and byproducts during the critical intermediate stage [2]. The patent's emphasis on process efficiency and yield improvement facilitated global manufacturing scale-up.

In 2019, Chinese patent CN110041261B introduced further refinements with catalytic methods using thiourea or sodium sulfide, reducing reliance on corrosive hydrochloric acid gas. It also detailed novel crystallization techniques employing acetone/acetonitrile mixtures to enhance product purity and stability [3]. Modern commercial products reflect extensive brand diversification across international markets, including Clear Eyes® (US), Rohto Cool® (Japan), Sanorin® (Europe), and Nafazair® in various regions [1] [4] [5]. This geographic expansion demonstrates the compound's enduring commercial viability in over-the-counter ocular therapeutics.

Table 3: Key Patents and Commercialization Milestones

YearPatent/Commercialization EventKey ContributionResulting Products/Brands
1934Original Compound Patent (US)Basic synthesis from α-naphthylacetonitrileFoundation for sympathomimetic development
1942Entry into Medical UseFirst nasal decongestant formulationsPrivine®, Rhinazin®
1950sOphthalmic Formulation PatentsEye drop formulations for redness reliefClear Eyes®, Naphcon®
1994JPH06345737A (Japan)C3-C10 alcohol synthesis optimizationIndustrial-scale manufacturing
2019CN110041261B (China)Catalytic methods and crystallization techHigh-purity HCl salt production
OngoingGlobal Brand DiversificationLow-concentration OTC formulations (0.012-0.03%)Rohto Cool®, Sanorin®, Eucool®

Properties

CAS Number

835-31-4

Product Name

Naphazoline

IUPAC Name

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)

InChI Key

CNIIGCLFLJGOGP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO, not in water

Synonyms

Afazol Grin
AK Con
AK-Con
Albalon
All Clear
Clear Eyes
Colirio Alfa
Hydrochloride, Naphazoline
Idril
Miraclar
Monohydrochloride, Naphazoline
Nafazair
Naphazoline
Naphazoline Hydrochloride
Naphazoline Monohydrochloride
Naphazoline Nitrate
Naphcon
Naphcon forte
Nitrate, Naphazoline
Optazine
Pensa, Vasoconstrictor
Privin
Privine
Proculin
Siozwo
Tele Stulln
Tele-Stulln
Vasoclear
Vasocon
Vasocon Regular
Vasoconstrictor Pensa
VasoNit

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.